methyl 2-[(2-methylpropyl)amino]acetate
Description
Properties
CAS No. |
19628-56-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methylpropyl)amino]acetate can be synthesized through the reaction of methyl chloroacetate with 2-methylpropylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylpropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 2-[(2-methylpropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methylpropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets to exert its effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 2-[(2-methylpropyl)amino]acetate
- CAS No.: 19628-56-9
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight : 145.20 g/mol
- Structure: Comprises a methyl ester group linked to a glycine backbone substituted with a 2-methylpropyl (isobutyl) amino group.
Physical and Hazard Properties :
- Boiling Point: Not explicitly reported.
- Hazard Statements : H226 (flammable liquid/vapor), H314 (severe skin burns/eye damage), H335 (respiratory irritation) .
- Handling Precautions : Requires storage away from heat/sparks and use of protective equipment.
Biological Activities: Exhibits broad-spectrum antifungal (e.g., against Candida albicans, Aspergillus niger), antibacterial (Gram-positive and Gram-negative bacteria), and antiviral properties . Its mechanism involves disrupting microbial cell membranes or enzyme systems via the isobutylamino group.
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Functional Group Impact
This compound belongs to a class of amino acid esters with modifications influencing reactivity, solubility, and bioactivity. Below is a comparative analysis:
Key Comparative Insights
Substituent Effects: Cycloalkyl vs. Alkyl Groups: Cyclopropyl or cyclopentyl substituents (e.g., in compounds) introduce ring strain or steric bulk, affecting binding to hydrophobic enzyme pockets. In contrast, the isobutyl group in the target compound balances lipophilicity and flexibility, enhancing membrane permeability . Ester Group Variations: Ethyl esters (e.g., Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate) increase lipid solubility but may reduce hydrolysis rates compared to methyl esters .
Biological Activity Profiles: The isobutylamino group in this compound confers broader antimicrobial activity compared to cyclopropane derivatives, which are more specialized in neuroprotection . Compounds with phenoxy groups () exhibit receptor-specific interactions (e.g., adrenergic receptors) due to aromatic π-π stacking, unlike the aliphatic target compound .
Synthetic Accessibility: this compound is synthesized via straightforward alkylation of methyl glycinate, whereas cyclopropane-containing analogs () require specialized ring-opening or strain-inducing reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
